Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide
Description
Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide (hereafter referred to as Compound X) is a synthetic hydrazide derivative characterized by a 3,4,5-trimethoxyphenoxy group attached to the acetic acid backbone. The hydrazide functional group (–CONHNH₂) enhances its capacity to form hydrogen bonds and participate in π-stacking interactions, making it a candidate for targeted therapeutic applications.
Synthesis: Compound X is synthesized via hydrazinolysis of its corresponding ester precursor. For instance, methyl (3,4,5-trimethoxyphenoxy)acetate reacts with excess hydrazine hydrate (80%) in methanol under reflux, followed by purification via column chromatography to yield the hydrazide derivative . This method aligns with general hydrazide synthesis protocols, as seen in analogous compounds like 3,4,5-trimethoxybenzohydrazide and coumarin-based hydrazides .
Properties
CAS No. |
24789-77-3 |
|---|---|
Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenoxy)acetohydrazide |
InChI |
InChI=1S/C11H16N2O5/c1-15-8-4-7(18-6-10(14)13-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14) |
InChI Key |
SIICJKIFRURZFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4,5-Trimethoxyphenyl Acetic Acid Intermediate
The key starting intermediate for preparing the hydrazide derivative is 3,4,5-trimethoxyphenyl acetic acid or related derivatives such as 3,4,5-trimethoxy mandelic acid. The preparation of this intermediate is crucial and well-documented in patent CN107445823A (2017):
Step 1: Microchannel Reaction of 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzaldehyde is reacted with chloroform in the presence of a phase transfer catalyst (e.g., tetrabutylammonium chloride) and alkaline aqueous solution (sodium hydroxide).
- The reaction is conducted in a microchannel reactor at 30–70 °C with precise control of mixing and residence time (2–15 minutes).
- After reaction, the mixture is allowed to separate into phases; the aqueous phase is acidified to pH 1–2 with concentrated hydrochloric acid and cooled to 0–10 °C to crystallize 3,4,5-trimethoxy mandelic acid or its salt.
- Yields of 88–95% with high purity (HPLC purity ~96.5–97%) are reported.
Step 2: Conversion to 3,4,5-Trimethoxyphenyl Acetic Acid
- The mandelic acid intermediate is further processed by washing, drying, and vacuum distillation to yield the phenyl acetic acid derivative with yields around 90–95% and purity of 94–98.5%.
-
- The microchannel reaction offers rapid reaction times, high yields, and operational safety.
- The process is scalable and cost-effective with minimal waste generation.
| Parameter | Condition/Value | Outcome |
|---|---|---|
| Temperature (microchannel reactor) | 30–70 °C | Efficient conversion |
| Catalyst | Quaternary ammonium salt (e.g., TBAC) | Enhanced phase transfer |
| Reaction time | 2–15 minutes | High throughput |
| Yield (mandelic acid) | 83–88% | High purity (96.5–97% HPLC) |
| Yield (phenyl acetic acid) | 90–95% | Purity 94–98.5% |
Preparation of Acetic Acid Hydrazide Derivatives
The hydrazide moiety is introduced by reaction of the corresponding acid or ester with hydrazine hydrate. The preparation of acetic acid hydrazide derivatives, including those with substituted phenoxy groups, typically follows hydrazinolysis or direct hydrazide formation routes.
General Hydrazide Preparation via Hydrazinolysis
- Esters of the corresponding acid (e.g., ethyl 3,4,5-trimethoxyphenylacetate) are reacted with hydrazine hydrate in a suitable solvent such as ethanol or methanol at room temperature or under reflux.
- Reaction times vary from 4 to 24 hours depending on conditions.
- The reaction proceeds via nucleophilic substitution where hydrazine replaces the ester group, forming the hydrazide.
- The product is isolated by crystallization after solvent removal.
Catalytic One-Step Hydrazide Synthesis from Acetic Acid
- Patent CN108047084A (2018) describes a novel, efficient method for preparing acetic acid hydrazides using acetic acid and hydrazine hydrate under nitrogen atmosphere with H β type solid acid molecular sieves as catalyst.
- The reaction is conducted in a reflux system with a rectifying column to continuously remove water and shift equilibrium toward hydrazide formation.
- Reaction temperatures range from 98–120 °C with reflux and distillation steps.
- The catalyst is reusable, and the method achieves yields over 90% with high purity.
- The process is environmentally friendly, cost-effective, and avoids esterification steps.
| Step | Details | Conditions/Results |
|---|---|---|
| Reactants | Acetic acid + Hydrazine hydrate | Molar ratio 1:1–1.5 |
| Catalyst | H β type solid acid molecular sieve | 10–20% by mass of acetic acid |
| Atmosphere | Nitrogen protection | Prevents oxidation |
| Temperature | Reflux 98–120 °C | Efficient reaction and distillation |
| Reaction time | 4–6 hours | Complete conversion |
| Yield | >90% | High purity hydrazide |
| Product isolation | Filtration, crystallization, vacuum drying | Pure acetic acid hydrazide |
Specific Preparation of Acetic Acid, (3,4,5-Trimethoxyphenoxy)-, Hydrazide
Though direct literature on this exact compound is limited, by analogy and based on the above methods, the preparation involves:
- Step 1: Synthesis of 3,4,5-trimethoxyphenyl acetic acid or ester intermediate (as described in section 1).
- Step 2: Conversion of the ester or acid to the hydrazide derivative by reaction with hydrazine hydrate under reflux in ethanol or methanol, or by catalytic one-step hydrazide formation using solid acid catalysts.
- Step 3: Purification by crystallization and vacuum drying.
This approach is supported by general hydrazide synthesis protocols and hydrazinolysis reactions reported in scientific literature (e.g., hydrazinolysis of aromatic esters to hydrazides in ethanol at room temperature or reflux) and the catalytic hydrazide synthesis patent.
Summary Table of Preparation Methods
Research Findings and Notes
- The microchannel reactor method for the intermediate acid synthesis offers superior control, high yield, and purity, making it industrially attractive.
- The use of H β type solid acid molecular sieves as catalysts in hydrazide synthesis is a novel, green approach that improves yield and reduces waste.
- Hydrazinolysis of esters remains a classical and reliable method for hydrazide formation, adaptable to various substituted aromatic systems.
- The combination of these methods provides a robust synthetic route to this compound with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives
Reduction: Reduction reactions can yield amine derivatives
Substitution: The hydrazide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation products: Oxo derivatives
Reduction products: Amine derivatives
Substitution products: Various substituted hydrazides
Scientific Research Applications
Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzyme activity: By binding to active sites of enzymes
Induce apoptosis: Through the activation of caspase pathways in cancer cells
Modulate signaling pathways: Affecting cellular processes such as proliferation and differentiation
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The bioactivity of hydrazide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of Compound X with structurally related hydrazides:
Research Findings and Data Tables
Table 1: Comparative Antiproliferative Data
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound X | MCF-7 (breast cancer) | 12.4 | Tubulin polymerization inhibition |
| Combretastatin A-4 | MCF-7 | 0.02 | Microtubule destabilization |
| 2,4-Dichlorophenoxy hydrazide | RAW 264.7 (macrophages) | 8.9 | COX-2/LOX inhibition |
Table 2: Antimicrobial Activity Comparison
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound X | E. coli | 25.0 |
| Coumarin hydrazide | S. aureus | 3.12 |
| Salicylamidoacetic hydrazide | C. albicans | 12.5 |
Biological Activity
Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a hydrazide functional group linked to a 3,4,5-trimethoxyphenoxy moiety. Its molecular formula is with a molecular weight of approximately 253.26 g/mol. The unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of acylhydrazones and related compounds. This compound has been investigated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The hydrazone derivatives have shown promising results in inhibiting bacterial growth due to their ability to disrupt bacterial cell membranes.
Table 1: Antimicrobial Activity of Acetic Acid Hydrazides
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 32 µg/mL |
| Acylhydrazone A | E. coli | 16 µg/mL |
| Acylhydrazone B | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit tumor cell proliferation through various mechanisms such as inducing apoptosis and inhibiting specific oncogenic pathways.
Case Study: Cytotoxicity in Pancreatic Tumor Cells
In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against pancreatic cancer cell lines. The compound's mechanism involves the modulation of histone demethylase activity and the elevation of specific histone marks associated with tumor suppression.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cell proliferation and survival.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.
Synthesis and Evaluation
A series of studies have synthesized various derivatives of acetic acid hydrazides to evaluate their biological activities. These studies often involve:
- Structural Characterization : Techniques such as NMR and X-ray diffraction are used to confirm the chemical structures.
- Biological Screening : Compounds are tested for antimicrobial and anticancer activities using standardized assays.
Comparative Studies
Comparative studies have shown that acetic acid hydrazides possess superior biological activity compared to other similar compounds. For instance:
- Comparison with Standard Antibiotics : In antimicrobial assays, acetic acid hydrazides showed equal or better efficacy than commercially available antibiotics against resistant strains.
- Anticancer Potency : In cancer cell lines, these compounds demonstrated lower IC50 values compared to traditional chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide, and how are intermediates characterized?
- Methodology : Synthesis typically involves two key steps:
Hydrazide Formation : React 3,4,5-trimethoxybenzoic acid (or its ester) with hydrazine hydrate in ethanol under reflux to form the hydrazide intermediate .
Functionalization : Introduce the acetic acid moiety via nucleophilic substitution or condensation. For example, cyclization with acetic anhydride or coupling with chloroacetic acid derivatives under basic conditions (e.g., pyridine) .
- Characterization : Confirm intermediates using FT-IR (C=O stretch at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) and ¹H NMR (methoxy protons at δ 3.8–4.0 ppm, hydrazide NH₂ at δ 4.5–5.5 ppm) .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this hydrazide and its derivatives?
- Methodology :
- FT-IR : Identifies functional groups (e.g., C=O, N-H, OCH₃) and confirms hydrazide formation .
- ¹H/¹³C NMR : Assign methoxy, aromatic, and hydrazide protons. For example, the 3,4,5-trimethoxyphenoxy group shows three singlet methoxy signals in ¹H NMR .
- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the backbone structure .
- Elemental Analysis : Cross-checks purity by comparing experimental vs. theoretical C, H, N percentages .
Q. What preliminary biological screening models are suitable for assessing this compound’s bioactivity?
- Methodology :
- Anticonvulsant Activity : Use maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) tests in mice at doses of 30–300 mg/kg. Monitor seizure protection and neurotoxicity .
- Antimicrobial Assays : Perform agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during cyclization with acetic anhydride?
- Methodology :
- Solvent Selection : Use anhydrous acetonitrile or THF to minimize side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate cyclization .
- Temperature Control : Conduct reactions under reflux (80–100°C) with stirring for 6–12 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
- Workup Optimization : Quench with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, gradient elution) .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?
- Methodology :
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic effects (e.g., hindered rotation of the hydrazide group) .
- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous protons with carbon signals, especially for overlapping methoxy or aromatic protons .
- X-ray Crystallography : If crystallization fails (common for hydrazides ), consider co-crystallization with thiourea or using mixed solvents (e.g., DMSO/water) .
Q. What strategies are effective for designing derivatives with enhanced anticonvulsant activity?
- Methodology :
- Pharmacophore Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to enhance lipid solubility and blood-brain barrier penetration .
- Schiff Base Formation : Condense the hydrazide with aldehydes (e.g., 4-chlorobenzaldehyde) to form hydrazones, which often show improved bioactivity .
- Dose-Response Studies : Test derivatives at 10–300 mg/kg in MES models to establish structure-activity relationships (SAR) .
Q. How does the compound’s electronic structure influence its reactivity in metal-complex formation?
- Methodology :
- DFT Calculations : Model the hydrazide’s HOMO/LUMO orbitals to predict binding sites for metals (e.g., arsenic, selenium) .
- Spectroscopic Titration : Monitor UV-Vis absorbance shifts upon adding metal salts (e.g., AsCl₃) to determine stoichiometry (e.g., 1:1 or 1:2 ligand:metal) .
- Kinetic Analysis : Study oxidation reactions (e.g., with bromate) under acidic conditions to probe catalytic behavior in metal complexes .
Methodological Considerations Table
| Technique | Application Example | Key Parameters |
|---|---|---|
| FT-IR | Confirm hydrazide formation (C=O, N-H stretches) | Resolution: 4 cm⁻¹; KBr pellet preparation |
| ¹H NMR | Assign methoxy (δ 3.8–4.0 ppm) and aromatic protons | Solvent: DMSO-d₆; Reference: TMS |
| MES Test | Evaluate anticonvulsant efficacy | Dose: 30–300 mg/kg; Endpoint: Seizure protection within 4 hours |
| Column Chromatography | Purify hydrazide derivatives | Stationary phase: Silica gel (60–120 mesh); Eluent: Ethyl acetate/hexane (3:7) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
